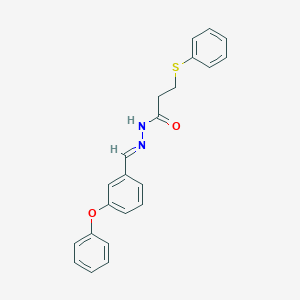![molecular formula C21H22N4O B306718 N'-[4-(dimethylamino)benzylidene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306718.png)
N'-[4-(dimethylamino)benzylidene]-2,8-dimethyl-3-quinolinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(dimethylamino)benzylidene]-2,8-dimethyl-3-quinolinecarbohydrazide, commonly known as DMABNQ, is a synthetic organic compound that belongs to the class of quinoline derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
作用机制
The mechanism of action of DMABNQ is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In anticancer activity, DMABNQ has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the NF-κB pathway. In antitubercular and antimalarial activities, DMABNQ has been reported to inhibit the growth of the respective pathogens by disrupting their metabolic pathways. In Alzheimer's disease, DMABNQ has been found to inhibit the activity of acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the brain, which is essential for memory and learning.
Biochemical and Physiological Effects:
DMABNQ has been reported to exhibit various biochemical and physiological effects in the body. In anticancer activity, DMABNQ has been found to induce cell cycle arrest, DNA damage, and oxidative stress in cancer cells. In antitubercular and antimalarial activities, DMABNQ has been found to inhibit the growth of the respective pathogens by disrupting their metabolic pathways. In Alzheimer's disease, DMABNQ has been found to increase the concentration of acetylcholine in the brain, leading to an improvement in memory and learning.
实验室实验的优点和局限性
DMABNQ has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. However, DMABNQ also has some limitations, including its low solubility in water, which can make it challenging to use in aqueous environments. Additionally, DMABNQ can be unstable under certain conditions, which can affect its activity and reliability in experiments.
未来方向
There are several future directions for the research and development of DMABNQ. In medicinal chemistry, DMABNQ can be further explored for its anticancer, antitubercular, and antimalarial activities. In pharmacology, DMABNQ can be investigated for its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. In material science, DMABNQ can be utilized for the synthesis of novel organic materials with unique optical and electronic properties. Additionally, the mechanism of action of DMABNQ can be further elucidated to understand its interactions with various enzymes and receptors in the body.
合成方法
The synthesis of DMABNQ involves the reaction of 2,8-dimethyl-3-quinolinecarboxylic acid hydrazide with 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst and solvent. The reaction proceeds via a condensation reaction, leading to the formation of DMABNQ as a yellow crystalline solid. The purity of the synthesized compound can be determined using various analytical techniques, including NMR spectroscopy, IR spectroscopy, and mass spectrometry.
科学研究应用
DMABNQ has shown promising results in various scientific research fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, DMABNQ has been reported to exhibit significant anticancer, antitubercular, and antimalarial activities. In pharmacology, DMABNQ has been found to act as an inhibitor of acetylcholinesterase, which is a key enzyme involved in the pathogenesis of Alzheimer's disease. In material science, DMABNQ has been utilized as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel organic materials.
属性
分子式 |
C21H22N4O |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2,8-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C21H22N4O/c1-14-6-5-7-17-12-19(15(2)23-20(14)17)21(26)24-22-13-16-8-10-18(11-9-16)25(3)4/h5-13H,1-4H3,(H,24,26)/b22-13+ |
InChI 键 |
NWDAXVNTLUKNPA-LPYMAVHISA-N |
手性 SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N/N=C/C3=CC=C(C=C3)N(C)C |
SMILES |
CC1=CC=CC2=CC(=C(N=C12)C)C(=O)NN=CC3=CC=C(C=C3)N(C)C |
规范 SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=CC=C(C=C3)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306635.png)
![N-(4-methylphenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B306637.png)
![N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B306638.png)
![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B306639.png)
![N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B306640.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B306644.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N'-(3-pyridinylmethylene)benzohydrazide](/img/structure/B306645.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(phenylsulfanyl)propanohydrazide](/img/structure/B306647.png)



![2-phenoxy-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B306654.png)
![4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B306656.png)
![N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)